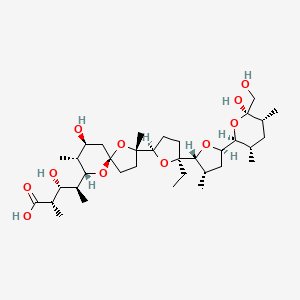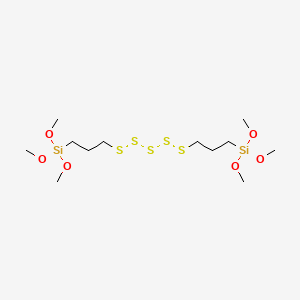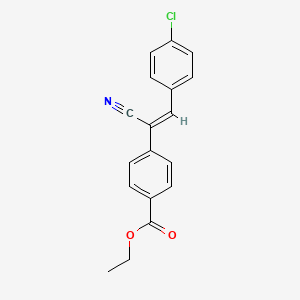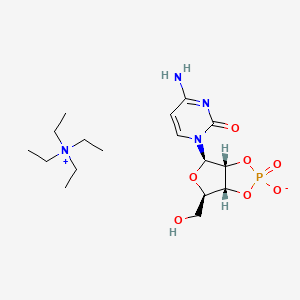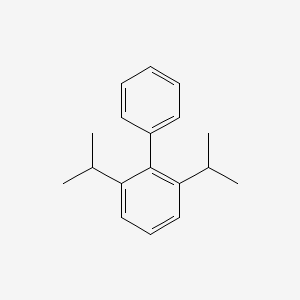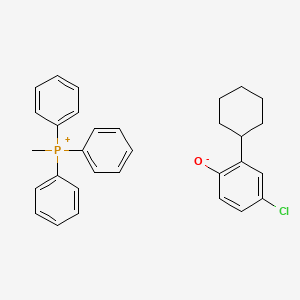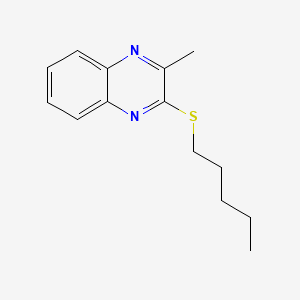
Quinoxaline, 2-methyl-3-(pentylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline, 2-methyl-3-(pentylthio)-: is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their wide range of biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . For Quinoxaline, 2-methyl-3-(pentylthio)-, the specific synthetic route would involve the introduction of the pentylthio group through a thiolation reaction, followed by methylation at the 2-position. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of quinoxaline derivatives can be achieved through various methods, including transition-metal-free catalysis, which offers eco-friendly and efficient synthesis routes . The use of phosphate-based heterogeneous catalysts has also been explored for the preparation of quinoxaline derivatives .
化学反応の分析
Types of Reactions: Quinoxaline, 2-methyl-3-(pentylthio)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2- and 3-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxalines, and various substituted quinoxaline derivatives.
科学的研究の応用
Chemistry: Quinoxaline, 2-methyl-3-(pentylthio)- is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology and Medicine: This compound has shown potential in biological applications due to its antimicrobial properties. It is being explored for its use in developing new antibacterial and antifungal agents .
Industry: In the industrial sector, quinoxaline derivatives are used in the production of dyes, pigments, and other materials due to their stable chemical structure .
作用機序
The mechanism of action of Quinoxaline, 2-methyl-3-(pentylthio)- involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites . This interaction can disrupt cellular processes, leading to antimicrobial effects. The molecular pathways involved include inhibition of DNA synthesis and disruption of cell membrane integrity.
類似化合物との比較
Quinoxaline: The parent compound, known for its wide range of biological activities.
Quinazoline: An isomer of quinoxaline with similar biological properties.
Phthalazine: Another isomer with distinct chemical properties.
Uniqueness: Quinoxaline, 2-methyl-3-(pentylthio)- is unique due to the presence of the pentylthio group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to improved efficacy in antimicrobial applications compared to its parent compound .
特性
CAS番号 |
126808-33-1 |
|---|---|
分子式 |
C14H18N2S |
分子量 |
246.37 g/mol |
IUPAC名 |
2-methyl-3-pentylsulfanylquinoxaline |
InChI |
InChI=1S/C14H18N2S/c1-3-4-7-10-17-14-11(2)15-12-8-5-6-9-13(12)16-14/h5-6,8-9H,3-4,7,10H2,1-2H3 |
InChIキー |
NPPMRPFZGZORJR-UHFFFAOYSA-N |
正規SMILES |
CCCCCSC1=NC2=CC=CC=C2N=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


